molecular formula C20H26N2O6S B1245458 Quinine bisulfate CAS No. 549-56-4

Quinine bisulfate

Cat. No. B1245458
CAS RN: 549-56-4
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-DSXUQNDKSA-N
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Description

Synthesis Analysis

Quinine bisulfate's synthesis involves complex chemical processes, including novel bis-conjugates with antibiotics and peptides, retaining in vitro antimalarial activity similar to quinine itself (S. Panda et al., 2012). The catalytic, asymmetric syntheses of quinine and quinidine highlight the methodological advances in achieving high selectivity and retention of chirality (I. Raheem, Steven N. Goodman, E. Jacobsen, 2004).

Molecular Structure Analysis

The fluorescence excitation spectrum of chromatographically homogeneous quinine bisulfate offers insights into its quantum yield and molecular structure, indicating a high degree of stability and specificity in its chemical behavior (J. Gill, 1969).

Chemical Reactions and Properties

The synthesis of quinine bisulfate and its derivatives involves multiple reactions that underscore its complex chemical properties. For instance, dithiophosphorylation of quinine represents a novel approach to functionalizing this molecule, highlighting its versatility in chemical reactions (I. S. Nizamov et al., 2015).

Physical Properties Analysis

Quinine bisulfate's physical properties, such as its fluorescence quantum yield, have been thoroughly investigated. Research indicates that quinine bisulfate exhibits consistent fluorescence quantum yields across various samples, demonstrating its reliability as a fluorescence standard (A. Fletcher, 1969).

Chemical Properties Analysis

The chemical properties of quinine bisulfate are highlighted by its reactivity and the synthesis of diverse derivatives. Studies show the efficient synthesis of bispiro compounds through organocatalytic reactions, illustrating the chemical versatility and potential applications of quinine bisulfate in medicinal chemistry (M. Zhang et al., 2020).

Scientific Research Applications

Fluorescence Quantum Yield Standard

Quinine bisulfate has been explored for its properties as a fluorescence quantum yield standard. Studies have shown that quinine bisulfate from various sources exhibits consistent light absorptivity and fluorescence excitation spectra, making it a reliable standard for fluorescence measurements. The fluorescence quantum yield of quinine bisulfate was evaluated across a range of excitation wavelengths, demonstrating stable values, thereby suggesting its suitability as a standard in fluorescence spectroscopy (Fletcher, 1969).

Spectroscopic Analysis and Imaging

Quinine bisulfate has been used in spectroscopic analysis, including the study of its fluorescence excitation spectrum. High-resolution spectrometers have revealed that quinine bisulfate's quantum yield remains consistent under various excitation conditions, making it an effective compound for spectroscopic studies (Gill, 1969). Additionally, quinine has been employed as a fluorescent acid-base indicator for imaging electrode reactions, providing insights into local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).

Corrosion Inhibition

Quinine, including quinine bisulfate, has been investigated as a corrosion inhibitor for low carbon steel in acidic environments. Studies using electrochemical impedance spectroscopy and potentiodynamic polarization have shown that quinine is an efficient inhibitor, offering up to 96% efficiency at certain temperatures and concentrations. This suggests its potential application in corrosion protection (Awad, 2006).

Analytical Chemistry Applications

Quinine bisulfate has been utilized in analytical chemistry, particularly in the determination of its concentration in various samples. For example, semi-quantitative analysis of quinine sulfate in tonic water was performed using Surface-Enhanced Raman Spectroscopy (SERS), demonstrating its utility in trace analysis of quinine in consumer products (Shadi et al., 2004).

Safety And Hazards

Quinine can cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Quinine continues to play a critical role in the management of malaria, especially in the first trimester, and it will remain a mainstay of treatment until safer alternatives become available . For uncomplicated malaria, artemisinin-based combination therapy (ACT) offers a better option than quinine .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AKYHKWQPZHDOBW-DSXUQNDKSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20317-85-5
Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9R)-, sulfate (1:2) (salt)
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Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name Quinine sulfate dihydrate
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Product Name

Quinine bisulfate

CAS RN

549-56-4, 804-63-7, 7778-93-0, 6119-70-6, 207671-44-1
Record name Quinine bisulfate
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Record name Quinine sulfate
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Record name Cinchonan-9-ol, 6′-methoxy-, (8α,9R)-, sulfate (1:?)
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Record name Quinine bisulfate [NF]
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Record name Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (1:1)
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Record name Quinine hydrogen sulphate
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Record name (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate
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Record name Kinin-szulfát
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Record name QUININE BISULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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